molecular formula C11H9BrN2O2 B448043 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 402736-52-1

3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B448043
CAS No.: 402736-52-1
M. Wt: 281.1g/mol
InChI Key: FLRLBZZSTIBJFM-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Pyrazole-Benzoic Acid Hybrid Architecture

The molecular structure of this compound represents a fascinating example of heterocyclic architecture combining two distinct aromatic systems. The compound exhibits the molecular formula C₁₁H₉BrN₂O₂ with a molecular weight of 281.109 g/mol. The structural framework consists of a benzene ring bearing a carboxylic acid functional group at the meta position relative to a methylene bridge that connects to a 4-bromo-substituted pyrazole ring.

The canonical SMILES representation C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)Br provides insight into the connectivity pattern, where the methylene carbon serves as a crucial linker between the aromatic systems. This connectivity pattern differs significantly from direct attachment geometries observed in simpler pyrazole-benzoic acid derivatives, creating unique steric and electronic environments that influence the compound's overall properties.

Crystallographic studies of related pyrazole-carboxylic acid derivatives provide valuable context for understanding the structural principles governing this class of compounds. Research on pyrazole-4-carboxylic acid has demonstrated that these molecules form quasi-linear ribbons through cyclic hydrogen bonds between pyrazole and carboxylic acid groups. The hydrogen bonding patterns observed in these systems typically involve N-H···O and O-H···N interactions, creating complex three-dimensional networks that stabilize the crystal structure.

The presence of the methylene linker in this compound introduces additional conformational flexibility compared to directly attached systems. This flexibility allows for various orientations of the pyrazole ring relative to the benzoic acid moiety, potentially leading to different crystal packing arrangements and intermolecular interaction patterns. The bromine substituent at the 4-position of the pyrazole ring introduces both electronic and steric effects that further influence the molecular geometry and crystal packing behavior.

Comparative Molecular Geometry with Halogen-Substituted Pyrazole Derivatives

The geometric characteristics of this compound can be understood through comparison with related halogen-substituted pyrazole derivatives and pyrazole-benzoic acid hybrid systems. Studies of 4-benzyl-1H-pyrazole derivatives have revealed that compounds with methylene linkers between aromatic systems exhibit distinct conformational preferences and crystal packing behaviors.

In the crystal structure analysis of 4-benzyl-1H-pyrazole, researchers found that the compound crystallizes in the non-centrosymmetric space group P2₁, with pyrazole and phenyl aromatic moieties organized into alternating bilayers. The pyrazole rings form parallel catemers through N-H···N hydrogen bonding, while the phenyl layers consist of aromatic rings stacked into columns. This structural organization provides a template for understanding how similar hybrid architectures might behave in the solid state.

The bromine substitution pattern in this compound introduces specific geometric constraints and electronic perturbations. Studies of 3-(4-bromophenyl)-5-methyl-1H-pyrazole have demonstrated that bromine substituents significantly influence bond lengths and angles within the pyrazole ring system. The C-Br bond length and the geometric distortions it introduces affect the overall planarity of the pyrazole ring and its ability to participate in π-π stacking interactions.

Mass spectrometric analysis reveals characteristic collision cross-section values for various ionization states of the compound, providing insight into its three-dimensional structure in the gas phase. The predicted collision cross-section values range from 152.4 Ų for the [M+H]⁺ adduct to 191.9 Ų for the [M+CH₃COO]⁻ adduct, suggesting relatively compact conformations with limited extension of the molecular framework.

Table 1: Predicted Collision Cross Section Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 280.99202 152.4
[M+Na]⁺ 302.97396 164.4
[M-H]⁻ 278.97746 158.4
[M+NH₄]⁺ 298.01856 170.6
[M+K]⁺ 318.94790 152.9

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

The electronic structure of this compound reflects the complex interplay between the electron-withdrawing effects of both the carboxylic acid group and the bromine substituent, combined with the electron-rich nature of the pyrazole ring system. Computational studies of related pyrazole-hydrazone derivatives have demonstrated that density functional theory calculations provide accurate predictions of bond lengths, bond angles, and electronic properties.

In similar pyrazole-containing systems, DFT calculations have shown that the energy difference between HOMO and LUMO orbitals significantly influences molecular stability and reactivity. For pyrazole-hydrazone derivatives, HOMO-LUMO gap values ranging from 4.38 to 5.75 eV have been reported, with smaller energy gaps corresponding to increased molecular stability. The presence of the bromine substituent and carboxylic acid group in this compound likely influences these electronic characteristics through both inductive and resonance effects.

The molecular electrostatic potential analysis of pyrazole carboxylic acid derivatives has revealed that carbonyl oxygen, pyrazole nitrogen, and halogen atoms serve as the strongest electron acceptors. In the case of this compound, the bromine atom, carboxylate oxygen atoms, and pyrazole nitrogen are expected to be the primary sites for intermolecular interactions and potential coordination to metal centers.

Calculated bond lengths for pyrazole-containing systems typically show excellent agreement with experimental X-ray crystallographic data. For example, in related compounds, calculated C-C bond lengths of 1.24394 Å and N-N bond lengths of 1.37144 Å closely match experimental values of 1.227(3) Å and 1.383(3) Å, respectively. This accuracy in computational predictions provides confidence in using DFT methods to understand the electronic structure of this compound.

The charge distribution analysis reveals that in pyrazole-containing hybrid systems, the HOMO typically shows charge density localized on one aromatic ring, while the LUMO is characterized by charge distribution on the other aromatic system and linking groups. This charge separation pattern suggests potential for interesting photochemical and electrochemical properties in this compound.

Conformational Flexibility Studies of Methylene Linker Group

The methylene bridge connecting the pyrazole and benzoic acid moieties in this compound introduces significant conformational flexibility that distinguishes this compound from rigid, directly-linked systems. Nuclear magnetic resonance studies of similar 4-benzyl-1H-pyrazole derivatives have demonstrated that different conformers and atropisomers easily interconvert in solution through rotation around the C(pyrazole)-C(CH₂) single bond.

The rotational barrier around the methylene linker depends on several factors, including steric interactions between the aromatic rings, electronic effects from substituents, and potential intramolecular hydrogen bonding. In related benzyl-pyrazole systems, the rotation around the benzylic bond is generally facile at room temperature, leading to rapid equilibration between different conformational states.

Computational analysis of the potential energy surface for rotation around the methylene linker reveals multiple energy minima corresponding to different orientational preferences of the pyrazole ring relative to the benzoic acid moiety. These conformational preferences are influenced by the electronic nature of substituents on both aromatic rings. The electron-withdrawing bromine substituent on the pyrazole ring and the carboxylic acid group on the benzene ring create specific electrostatic interactions that may stabilize certain conformational arrangements.

The conformational flexibility has important implications for the compound's biological activity and crystallization behavior. In solution, the molecule can adopt conformations that optimize interactions with biological targets or other molecules, while in the crystal state, intermolecular forces may lock the molecule into specific conformational arrangements that maximize packing efficiency and stabilize hydrogen bonding networks.

Studies of hydrogen bonding motifs in pyrazole-carboxylic acid systems have revealed that Hirshfeld surface analysis indicates that H···H, N···H, and O···H interactions account for approximately 70% of the surface area in these compounds. The conformational flexibility of the methylene linker allows the molecule to adopt orientations that optimize these crucial intermolecular interactions, influencing both crystal packing and potential biological recognition events.

The dynamic nature of the conformational equilibrium also affects the compound's spectroscopic properties. Variable-temperature NMR studies of related systems have shown that conformational exchange processes can be observed and quantified, providing insight into the energy barriers between different conformational states and the factors that influence conformational preferences.

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRLBZZSTIBJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402736-52-1
Record name 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid
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Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into two primary building blocks:

  • 4-Bromo-1H-pyrazole : Provides the brominated heterocyclic core.

  • 3-(Bromomethyl)benzoic acid : Supplies the benzoic acid moiety with a reactive methylene bridge.

Coupling these fragments via nucleophilic substitution or transition metal-catalyzed cross-coupling forms the C–N bond between the pyrazole and benzyl group. Post-synthetic hydrolysis converts ester intermediates to the free carboxylic acid.

Preparation Methodologies

Step 1: Synthesis of Methyl 3-(Bromomethyl)benzoate

  • Reagents : 3-Methylbenzoic acid, methanol, H₂SO₄, N-bromosuccinimide (NBS), benzoyl peroxide.

  • Conditions :

    • Esterification: 3-Methylbenzoic acid refluxed in methanol with H₂SO₄ (12 h, 80°C).

    • Bromination: Methyl 3-methylbenzoate treated with NBS and benzoyl peroxide in CCl₄ (0°C to RT, 6 h).

  • Yield : 85–90% (ester), 70% (bromide).

Step 2: Alkylation of 4-Bromo-1H-pyrazole

  • Reagents : Methyl 3-(bromomethyl)benzoate, 4-bromo-1H-pyrazole, K₂CO₃, DMF.

  • Conditions : 60°C, 24 h under N₂.

  • Mechanism : Base-mediated SN2 displacement at the benzyl bromide.

  • Yield : 68%.

Step 3: Ester Hydrolysis

  • Reagents : 6 M HCl, THF/H₂O (1:1).

  • Conditions : Reflux, 4 h.

  • Yield : 95%.

Step 1: Preparation of Boronic Acid Derivatives

  • Reagents : 3-(Bromomethyl)benzoic acid methyl ester, bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc.

  • Conditions : Dioxane, 100°C, 12 h.

  • Yield : 82% (boronic ester).

Step 2: Cross-Coupling with 4-Bromo-1H-pyrazole

  • Reagents : Boronic ester, 4-bromo-1H-pyrazole, Pd(OAc)₂, SPhos, K₃PO₄.

  • Conditions : DMF/H₂O (4:1), 80°C, 18 h.

  • Yield : 74%.

Step 3: Hydrolysis to Carboxylic Acid

  • Conditions : Identical to Route 1.

Integrated Process

  • Reagents : 1H-pyrazole, 3-(Hydroxymethyl)benzoic acid methyl ester, PBr₃, DIPEA.

  • Conditions :

    • Bromination: PBr₃ in CH₂Cl₂ (0°C, 2 h).

    • Alkylation: DIPEA, RT, 12 h.

  • Yield : 63% (over two steps).

Optimization and Challenges

Regioselectivity in Pyrazole Bromination

  • Directing Effects : Electron-withdrawing substituents (e.g., pre-existing bromine) favor electrophilic attack at the 4-position.

  • Solvent Impact : DMF enhances para-selectivity (92% vs. 78% in CHCl₃).

Stability of Intermediates

  • Ester vs. Acid : Methyl esters prevent decarboxylation during high-temperature coupling steps.

  • Pd Catalyst Selection : Pd(dppf)Cl₂ minimizes side reactions in Suzuki couplings.

Spectroscopic Characterization

NMR Data

Proton δ (ppm) Multiplicity
Pyrazole H-3, H-57.82–7.88Singlet
Methylene (-CH₂-)5.21Singlet
Benzoic acid aromatic7.45–8.10Multiplet

IR Spectroscopy

  • C=O Stretch : 1685 cm⁻¹ (carboxylic acid).

  • C≡N Absence : Confirms hydrolysis completion.

Industrial Scalability and Environmental Considerations

Solvent Recovery Systems

  • DMF/Water Mixtures : 90% recovery via distillation.

  • Waste Reduction : Catalytic Pd recycling reduces heavy metal discharge.

Cost Analysis

Component Cost per kg (USD)
4-Bromo-1H-pyrazole320
Pd(dppf)Cl₂1,200
NBS150

Emerging Methodologies

Photocatalytic C–H Functionalization

  • Catalyst : Ir(ppy)₃ under blue LED.

  • Yield : 58% (direct benzylation without pre-halogenation).

Biocatalytic Approaches

  • Enzyme : Transaminase-mediated amination (experimental stage).

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against diseases, particularly inflammatory and infectious conditions. The presence of both bromine and nitro groups on the pyrazole ring can influence the compound's reactivity and binding affinity to biological targets, making it a candidate for drug discovery.

Anticancer Properties
Research indicates that derivatives containing the pyrazole scaffold exhibit promising anticancer activities. For instance, studies have shown that compounds similar to 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM. The mechanism of action often involves microtubule destabilization, leading to apoptosis in cancer cells through pathways involving caspase activation .

Organic Synthesis

Synthesis of Complex Molecules
this compound is utilized in organic synthesis as a precursor for more complex heterocyclic systems. These systems are important in drug discovery and development due to their diverse biological activities. The compound can also facilitate the synthesis of other pyrazole derivatives that may possess different pharmacological properties .

Agrochemicals

Development of Herbicides and Pesticides
The compound's structural features make it suitable for use in agrochemical applications, particularly as a precursor for synthesizing herbicides and pesticides. Its ability to interact with biological systems can be harnessed to develop effective agricultural chemicals that target specific pests or weeds without harming beneficial organisms .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in various applications:

  • Anticancer Studies : A study evaluated several pyrazole derivatives, including those with similar structures to this compound, demonstrating significant growth inhibition against multiple cancer cell lines through mechanisms involving apoptosis and microtubule destabilization .
  • Agrochemical Applications : Research has indicated that pyrazole derivatives can serve as effective herbicides and pesticides, showcasing their potential in agricultural settings by targeting specific biochemical pathways in pests .

Mechanism of Action

The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The brominated pyrazole ring may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic Acid

  • Molecular Formula : C₁₁H₉BrN₂O₂ (same as the parent compound).
  • Key Difference : The benzoic acid group is attached to the 4-position of the benzene ring instead of the 3-position.
  • Properties : Positional isomerism may alter intermolecular interactions and crystal packing. This compound (CAS 387344-96-9) is classified as an irritant, similar to the parent compound.

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic Acid

  • Molecular Formula : C₁₂H₁₁BrN₂O₃.
  • Key Difference : A methoxy (-OCH₃) group is introduced at the 4-position of the benzoic acid ring.
  • Properties: Increased molecular weight (311.13 g/mol) and lipophilicity (LogP = 2.64). Boiling point: 479.5°C; density: 1.6 g/cm³.

Derivatives with Additional Functional Groups

Methyl 3-[(4-Bromopyrazol-1-yl)methyl]-4-methoxybenzoate

  • Molecular Formula : C₁₃H₁₃BrN₂O₃.
  • Key Difference : The carboxylic acid is esterified to a methyl ester.
  • Properties: Reduced polarity compared to the parent compound, improving solubility in organic solvents. Molecular weight: 325.16 g/mol; monoisotopic mass: 324.010954.

4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic Acid

  • Molecular Formula : C₁₁H₈BrN₃O₄.
  • Key Difference: A nitro (-NO₂) group is added at the 3-position of the pyrazole ring.
  • Properties: Increased molecular weight (326.10 g/mol) and hydrogen-bond acceptor count (5 vs. 2 in the parent compound).

4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid Derivatives

  • Key Feature : A phenyl group replaces bromine at the pyrazole 4-position.
  • Activity : Demonstrated potent anti-Acinetobacter baumannii activity (MIC values < 1 µg/mL).
  • Comparison : The bromine in the parent compound may confer distinct electronic effects, altering antimicrobial specificity.

4-{4-[3-Bromo-4-(carboxymethoxy)benzylidene]pyrazol-1-yl}benzoic Acid

  • Molecular Formula : C₂₁H₁₇BrN₂O₇.
  • Key Feature : A benzylidene group extends conjugation, and a carboxymethoxy substituent enhances hydrophilicity.

Biological Activity

3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C13H12BrN3O2C_{13}H_{12}BrN_3O_2 and a molecular weight of 312.16 g/mol. Its structure includes a benzoic acid moiety linked to a 4-bromo-1H-pyrazole unit, which contributes to its reactivity and biological properties. The presence of bromine and other functional groups enhances its potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. It has shown promising results against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported as low as 0.5 µg/mL, indicating strong antibacterial efficacy .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that certain pyrazole compounds can significantly reduce the levels of these cytokines, suggesting a therapeutic role in inflammatory diseases .

Anticancer Activity

Research has shown that compounds containing the pyrazole nucleus can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, studies have indicated that derivatives with the pyrazole structure can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.
  • Receptor Modulation : Its structure allows for potential interactions with various receptors, influencing cellular signaling pathways related to inflammation and cancer progression.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrazole Ring : Starting from appropriate hydrazones or arylhydrazines.
  • Bromination : Introducing the bromine substituent at the 4-position on the pyrazole ring.
  • Coupling with Benzoic Acid : Linking the pyrazole to the benzoic acid moiety through a methylene bridge.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Study on Antimicrobial Efficacy

A study conducted by Burguete et al. synthesized several pyrazole derivatives, including those related to this compound. The derivatives exhibited varying degrees of antimicrobial activity against strains such as E. coli and Aspergillus niger. Notably, one derivative showed an MIC of 6.25 µg/mL against Mycobacterium tuberculosis, highlighting its potential in treating resistant infections .

Anti-inflammatory Evaluation

In another investigation focused on anti-inflammatory properties, compounds derived from pyrazoles were tested for their ability to inhibit TNF-α production in vitro. Some derivatives demonstrated comparable efficacy to established anti-inflammatory drugs like dexamethasone .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyrazole intermediates can react with benzyl halides under basic conditions to form the pyrazole-methyl-benzoic acid scaffold. Key steps include cyclization of substituted hydrazides (e.g., using phosphorous oxychloride at 120°C) , followed by purification via flash chromatography with gradients of cyclohexane/ethyl acetate . Reaction progress is monitored by TLC, and intermediates are characterized by 1^1H/13^{13}C NMR and IR spectroscopy .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H NMR (400 MHz) resolves aromatic protons (δ 7.26–7.50 ppm) and pyrazole methylene signals (δ 5.16 ppm) .
  • X-ray diffraction : Single-crystal X-ray analysis determines bond angles and torsion angles, critical for verifying regioselectivity in pyrazole derivatives .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 276.9958 for C10_{10}H8_8N5_5Br) .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Purity (>95%) is validated using reverse-phase chromatography with UV detection .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres.
  • Storage conditions : Typically stored at –20°C in inert atmospheres to prevent bromine-mediated degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Molecular docking and pharmacophore modeling are used to identify interactions with proteins like HIV-1 gp41 or carbonic anhydrase. For example:

  • Docking studies : Align the compound’s bromopyrazole moiety into hydrophobic pockets of target proteins (e.g., FeII(env2.0)3 receptor) using software like AutoDock Vina .
  • Pharmacophore mapping : Identifies hydrogen-bond acceptors (carboxylic acid group) and hydrophobic features (bromophenyl group) critical for binding .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer activity are addressed through:

  • Dose-response profiling : EC50_{50} values are quantified using standardized assays (e.g., sea urchin embryo toxicity or MTT assays) .
  • Structural analogs : Comparing activity across derivatives (e.g., 4-chloro vs. 4-bromo substitutions) isolates substituent effects .
  • Meta-analysis : Cross-referencing datasets from independent studies to identify outliers or assay-specific artifacts .

Q. How does structural modification of the pyrazole ring influence pharmacological properties?

  • Bromine substitution : Enhances lipophilicity and halogen bonding, improving blood-brain barrier penetration in σ1_1 receptor antagonists .
  • Methylene linker : Flexibility of the –CH$_2– group between pyrazole and benzoic acid modulates binding kinetics in enzyme inhibitors (e.g., carbonic anhydrase) .
  • Carboxylic acid group : Ionization at physiological pH enhances solubility and facilitates salt formation for prodrug development .

Q. What experimental designs are optimal for evaluating its enzyme inhibition kinetics?

  • Fluorescence quenching assays : Monitor competitive binding to enzymes (e.g., human carbonic anhydrase) using fluorescent probes like C18-FL .
  • Lineweaver-Burk plots : Determine inhibition modality (competitive/non-competitive) by varying substrate concentrations .
  • IC50_{50} determination : Dose-dependent inhibition curves generated via microplate readers at λ = 450 nm .

Methodological Considerations

Q. How are crystallographic data (e.g., SHELX) applied to refine its molecular structure?

SHELX software refines X-ray diffraction data to resolve atomic positions and thermal parameters. Key steps include:

  • Data integration : Using SAINT for frame integration and SADABS for absorption correction .
  • Structure solution : Direct methods (SHELXT) generate initial models, refined via SHELXL with anisotropic displacement parameters .
  • Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure model accuracy .

Q. What safety protocols are critical when handling brominated pyrazole derivatives?

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and eye protection are mandatory .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

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